1,3-bis(methoxymethyl)-5-iodouracil CAS number and properties
1,3-bis(methoxymethyl)-5-iodouracil CAS number and properties
Abstract
This technical guide profiles 1,3-bis(methoxymethyl)-5-iodouracil , a critical intermediate in nucleoside chemistry and organic synthesis. While 5-iodouracil (CAS 696-07-1) is a well-characterized antimetabolite, its
Chemical Identity & Structure
This compound is the
| Property | Description |
| Compound Name | 1,3-Bis(methoxymethyl)-5-iodouracil |
| Common Abbreviation | 1,3-diMOM-5-IU |
| Parent Compound CAS | 696-07-1 (5-Iodouracil) |
| Derivative CAS | Not widely listed in commercial catalogs; typically prepared in situ. |
| Molecular Formula | |
| Molecular Weight | 326.09 g/mol |
| Structural Features | Pyrimidine core; Iodine at C-5; MOM-protection at N-1, N-3. |
Structural Visualization
The following diagram illustrates the chemical structure and the numbering scheme critical for understanding its reactivity.
Figure 1: Structural composition of 1,3-bis(methoxymethyl)-5-iodouracil.
Physicochemical Properties[1][2][3][4][5]
The introduction of MOM groups drastically alters the physical properties of the parent 5-iodouracil, shifting it from a polar, high-melting solid to a lipophilic intermediate soluble in organic solvents.
| Property | Parent: 5-Iodouracil | Derivative: 1,3-Bis(MOM)-5-iodouracil |
| Physical State | Crystalline Solid | Viscous Oil or Low-Melting Solid |
| Melting Point | 274–276 °C (dec.) | < 100 °C (Estimated) |
| Solubility (Water) | Moderate/Low | Insoluble |
| Solubility (Organic) | Poor (DMSO/DMF only) | High (DCM, THF, EtOAc, Chloroform) |
| pKa | ~8.0 (N-3 proton) | Non-ionizable (Protected) |
| Stability | Stable | Acid-labile (MOM group removal) |
Synthesis Protocol
The synthesis involves the double
Reagents & Equipment[3][6][7][8]
-
Substrate: 5-Iodouracil (1.0 eq)
-
Reagent: Chloromethyl methyl ether (MOMCl) (2.5 eq)
-
Base: Potassium Carbonate (
) (anhydrous, 3.0 eq) or Sodium Hydride (NaH) -
Solvent: Anhydrous DMF or Acetonitrile (
) -
Atmosphere: Argon or Nitrogen (Inert)
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and cool under argon. Add 5-iodouracil and anhydrous
. -
Solvation: Add anhydrous DMF via syringe. Stir the suspension at
for 15 minutes to ensure deprotonation initiation. -
Alkylation: Add MOMCl dropwise over 10 minutes at
. Caution: Exothermic. -
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Silica; Hexane:EtOAc 1:1).[1] The product will have a significantly higher
than the starting material. -
Quench & Extraction: Pour the reaction mixture into ice-cold water. Extract with Ethyl Acetate (
). -
Purification: Wash combined organics with brine, dry over
, and concentrate in vacuo. Purify via flash column chromatography ( , Hexane/EtOAc gradient).
Reactivity & Applications: Lithium-Halogen Exchange
The primary utility of 1,3-bis(methoxymethyl)-5-iodouracil is as a scaffold for Lithium-Halogen Exchange . The iodine atom at C-5 is extremely labile toward organolithium reagents (
Why Protect? Unprotected 5-iodouracil possesses acidic protons at N-1 and N-3. Treatment with alkyl lithiums would result in deprotonation rather than lithiation. The MOM groups block these sites, forcing the reaction to occur at the C-I bond.
Experimental Workflow: C-5 Functionalization
The following diagram details the logic flow for generating 5-substituted uracils using this intermediate.
Figure 2: C-5 Functionalization pathway via Lithium-Halogen Exchange.
Key Reaction Parameters
-
Temperature: Strictly
is required to stabilize the lithiated intermediate and prevent decomposition (benzyne-like pathways or ring opening). -
Solvent: Anhydrous THF is critical. Ether can be used, but THF promotes better solvation of the lithium species.
-
Knochel Turbo-Grignards: Alternatively,
-PrMgCl·LiCl can be used for a milder Magnesium-Halogen exchange at temperatures ranging from to , offering better functional group tolerance.
Safety & Handling
5-Iodouracil (Parent)[2][10]
-
Bioactivity: As a nucleoside analog, it can incorporate into DNA/RNA. Handle as a potential mutagen.
-
Hazards: Irritant to eyes, respiratory system, and skin.[2]
Chloromethyl Methyl Ether (MOMCl)[6]
-
Carcinogenicity: Category 1A Carcinogen . Known to cause lung cancer.
-
Volatility: Highly volatile. Must be handled in a well-ventilated fume hood.
-
Neutralization: Quench excess MOMCl with aqueous ammonia or concentrated NaOH to decompose it into methanol and formaldehyde/formate.
References
-
Chemical Identity & Parent Properties
- PubChem. 5-Iodouracil (CID 69672).
-
[Link]
-
MOM-Protection Methodology
-
Lithium-Halogen Exchange on Uracils
- General Reactivity of 5-Iodouracil: Sigma-Aldrich Product Sheet. 5-Iodouracil 98%.
Sources
- 1. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 696-07-1 CAS MSDS (5-Iodouracil) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. datapdf.com [datapdf.com]
- 4. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
